Abafungin
Overview
Description
Abafungin is a broad-spectrum antifungal agent with a novel mechanism of action for the treatment of dermatomycoses . It is a member of a novel class of synthetic antifungal compounds, the arylguanidines .
Synthesis Analysis
Abafungin was first synthesized at Bayer AG, Leverkusen, Germany . Its antifungal action was discovered during the screening of H2-receptor antagonists based on the structure of famotidine .Molecular Structure Analysis
Abafungin has a chemical formula of C21H22N4OS and a molar mass of 378.49 g/mol .Chemical Reactions Analysis
Abafungin exerts its antifungal activity regardless of whether the pathogens are growing or in a resting state . It has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida), and moulds .Physical And Chemical Properties Analysis
Abafungin is a small molecule with a chemical formula of C21H22N4OS .Scientific Research Applications
Antifungal Agent Development
Abafungin is a novel synthetic antifungal compound, classified as an arylguanidine, showing promise in treating dermatomycoses and invasive fungal infections. It was first synthesized at Bayer AG and exhibits potent antifungal activity. Research indicates that abafungin effectively inhibits transmethylation in sterol side chains, impacting sterol-C-24-methyltransferase, and also directly affects the fungal cell membrane. This dual mode of action contributes to its efficacy against various fungal pathogens, suggesting its potential as a new class of antimycotics (Borelli et al., 2008).
Drug Synthesis and Characteristics
The synthesis process of abafungin has been explored, involving the condensation of N-(1,4,5,6-tetrahydropyrimidinyl)thiourea and α-chloro-2-(2,4-dimethylphenoxy)acetophenone. This process, starting from dimethyl cyanoimidodithiocarbonate and 1,3-propanediamine, achieved a total yield of 58.3%. The final product and intermediates were confirmed using various methods like 1HNMR, 13CNMR, and elemental analysis, highlighting the chemical characteristics of abafungin (Gu Rui-xia, 2011).
Stability and Degradation Analysis
A stability-indicating spectroscopic method was developed for Abafungin under the International Council for Harmonization (ICH) Guidelines. This method focused on the forced degradation of abafungin, analyzing its stability in active pharmaceutical ingredients and marketed formulations. The study established a validated method for monitoring abafungin and its main degradants, essential for ensuring drug stability and efficacy (Pandey et al., 2021).
Broad Medicinal Applications
Abafungin has been identified alongside other compounds like Zolpidem, Necopidem, and Alpidem for its potential in various medicinal applications, including antitumor, antibiotic, antiviral, and Central Nervous System (CNS) drugs. Its role in this diverse array of pharmaceutical applications underscores its significance in drug development and treatment strategies (Heidari, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHXIFFPVFXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869776 | |
Record name | Abafungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Abafungin has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida) and moulds. The drug acts on the infecting organisms in two ways: by interfering with the formation of a vital sterol in the fungal cell membrane, thereby preventing cell growth, and also by direct interaction with another membrane component resulting in membrane disruption, leakage of cellular contents and death of the cell and independent of whether it is in a non-metabolising (`resting') phase of development or actively growing. These features of abafungin, combined with the attainment of microbicidal concentrations in the skin from a 1% preparation, its long residence at the site of dermal application and the lack of significant systemic absorption, mean that Abasol(tm) is particularly attractive for the topical treatment of dermatomycoses, which is the first indication under review for marketing approval. | |
Record name | Abafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Abafungin | |
CAS RN |
129639-79-8 | |
Record name | Abafungin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129639-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abafungin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129639798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abafungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrimidinamine, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABAFUNGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DI31LWXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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